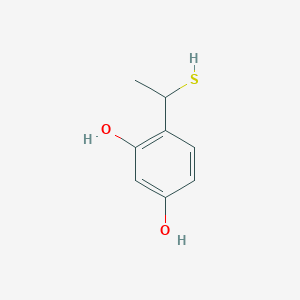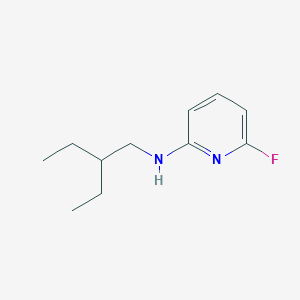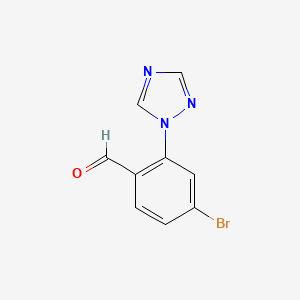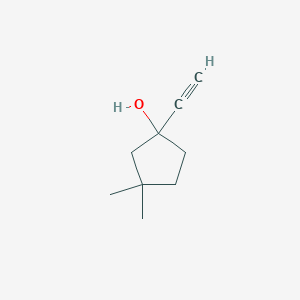
1-Ethynyl-3,3-dimethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3,3-dimethylcyclopentan-1-ol is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol . This compound is characterized by a cyclopentane ring substituted with an ethynyl group and two methyl groups, along with a hydroxyl group attached to the first carbon of the ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-Ethynyl-3,3-dimethylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethylcyclopentanone with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the ethynyl group, facilitating its nucleophilic attack on the carbonyl carbon of the cyclopentanone .
Chemical Reactions Analysis
1-Ethynyl-3,3-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form the corresponding chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 1-ethynyl-3,3-dimethylcyclopentanone, while reduction of the ethynyl group produces 1-ethyl-3,3-dimethylcyclopentan-1-ol .
Scientific Research Applications
1-Ethynyl-3,3-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3,3-dimethylcyclopentan-1-ol depends on its specific use in research. In enzyme inhibition studies, for example, the compound may interact with the active site of an enzyme, blocking its activity. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The molecular targets and pathways involved vary based on the biological system being studied .
Comparison with Similar Compounds
1-Ethynyl-3,3-dimethylcyclopentan-1-ol can be compared with other similar compounds, such as:
3,3-Dimethylcyclopentan-1-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-Ethyl-3,3-dimethylcyclopentan-1-ol: Contains an ethyl group instead of an ethynyl group, resulting in different chemical properties and reactivity.
1,2-Dimethyl-3-(1-methylethenyl)cyclopentanol: Has a different substitution pattern on the cyclopentane ring, leading to variations in its chemical behavior .
These comparisons highlight the unique reactivity and applications of this compound in scientific research.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-ethynyl-3,3-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H14O/c1-4-9(10)6-5-8(2,3)7-9/h1,10H,5-7H2,2-3H3 |
InChI Key |
GPBVFSQFCPVINT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


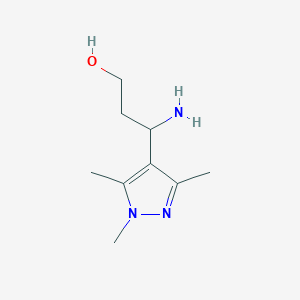
![2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid](/img/structure/B13298339.png)
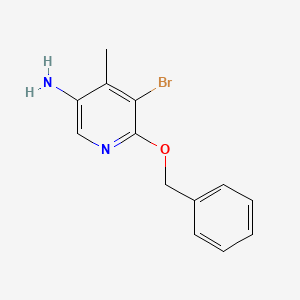

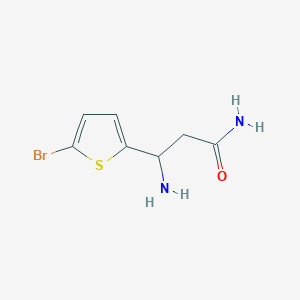
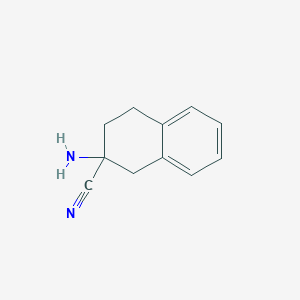
![1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13298356.png)
![2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine](/img/structure/B13298364.png)
![7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13298370.png)
